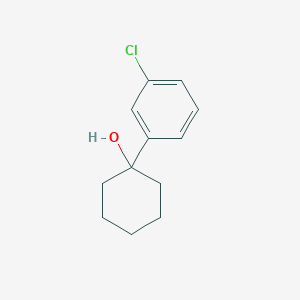

1-(3-Chlorophenyl)cyclohexanol

描述

Structure

3D Structure

属性

CAS 编号 |

19920-86-6 |

|---|---|

分子式 |

C12H15ClO |

分子量 |

210.70 g/mol |

IUPAC 名称 |

1-(3-chlorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H15ClO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2 |

InChI 键 |

OCNPUIOGUDYWLZ-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)Cl)O |

产品来源 |

United States |

Synthetic Methodologies and Advanced Process Optimization for 1 3 Chlorophenyl Cyclohexanol

Nucleophilic Addition Reactions for Carbon-Carbon Bond Formation

The most direct and widely utilized method for synthesizing 1-(3-Chlorophenyl)cyclohexanol is the nucleophilic addition of an organometallic reagent to the carbonyl carbon of cyclohexanone (B45756). This approach leverages the polarity of the carbonyl group, where the carbon atom is electrophilic and susceptible to attack by a carbon-based nucleophile. Grignard reagents are the most common organometallics employed for this transformation.

Mechanistic Studies of Grignard Additions to Cyclohexanone

The synthesis of this compound via a Grignard reaction involves the addition of 3-chlorophenylmagnesium bromide to cyclohexanone. The mechanism for this cornerstone reaction in organic chemistry proceeds through several key steps. numberanalytics.com

First, the Grignard reagent, 3-chlorophenylmagnesium bromide, is formed by reacting 3-chlorobromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. numberanalytics.comriekemetals.com The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic. libretexts.org

The core of the reaction is the nucleophilic attack. The nucleophilic carbon of the 3-chlorophenyl group attacks the electrophilic carbonyl carbon of cyclohexanone. numberanalytics.com This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt. numberanalytics.com Lone pair electrons from the ether solvent molecules typically coordinate to the magnesium center, forming a complex that helps stabilize the reagent. libretexts.org The final step is a workup with a protic source, such as dilute acid (e.g., aqueous HCl), which protonates the alkoxide to yield the final tertiary alcohol, this compound, along with magnesium salts. numberanalytics.comnih.gov

Optimization of Reaction Parameters: Solvents, Temperatures, and Stoichiometry

The efficiency and yield of the Grignard synthesis of this compound are highly dependent on the careful control of several reaction parameters. Optimizing these conditions is crucial to maximize product formation and minimize side reactions. numberanalytics.com

Solvents: The choice of solvent is critical for the formation and stability of the Grignard reagent. libretexts.org Anhydrous ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are standard choices because they solvate and stabilize the magnesium center. numberanalytics.comlibretexts.org THF, with its higher boiling point, can be beneficial for forming the Grignard reagent from less reactive chlorides, while diethyl ether is also a classic and effective solvent. numberanalytics.com In some Grignard reactions, diethyl ether has been shown to provide better yields compared to THF. nih.gov

Temperature: Temperature control is paramount throughout the process. The formation of the Grignard reagent is exothermic and often requires cooling to maintain a steady reaction rate. During the addition to cyclohexanone, low to moderate temperatures (typically between 0 °C and room temperature) are employed. numberanalytics.com Lower temperatures can help to prevent side reactions, such as enolization of the cyclohexanone.

Stoichiometry: The molar ratio of the reactants influences the reaction's completeness. A slight excess of the Grignard reagent is often used to ensure all the cyclohexanone is consumed. However, a large excess can lead to more side products and complicates purification. The stoichiometry must be carefully balanced for optimal results.

Interactive Data Table: Optimization of Grignard Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Rationale / Impact on Yield |

| Solvent | Tetrahydrofuran (THF) riekemetals.com | Diethyl Ether (Et₂O) numberanalytics.com | Solvent choice affects reagent stability and reactivity. The optimal solvent can vary, impacting overall yield. nih.gov |

| Temperature | 0 °C numberanalytics.com | Room Temperature | Lower temperatures often reduce side reactions, leading to higher selectivity and yield. numberanalytics.com |

| Stoichiometry (Grignard:Ketone) | 1.1 : 1 | 1.5 : 1 | A slight excess of Grignard reagent ensures full conversion of the ketone. A large excess can increase byproducts. |

| Stirring | Moderate | Vigorous | Efficient stirring is essential to ensure good contact between the reactants for an optimal reaction rate. numberanalytics.com |

Catalytic Approaches for Enhanced Selectivity and Yield

In the context of producing substituted cyclohexanols, other catalytic systems are also relevant. For example, ruthenium-based catalysts have been shown to be highly effective for the hydrogenation of phenol (B47542) to cyclohexanol (B46403), indicating that metal catalysts can play a significant role in reactions involving the cyclohexyl ring. rsc.org The development of chiral catalysts for asymmetric additions to ketones allows for the enantioselective synthesis of alcohols, which is a key strategy in modern synthetic chemistry. nih.gov While specific catalysts for the addition of 3-chlorophenylmagnesium bromide to cyclohexanone are not widely documented, the principles of using metal-based or organocatalysts to improve reaction outcomes are broadly applicable.

Alternative Synthetic Routes and Innovations

Beyond the traditional Grignard reaction, other synthetic strategies offer alternative pathways to this compound and related structures. These methods may provide advantages in terms of reactivity, functional group tolerance, or the ability to construct more complex molecular frameworks in a single step.

Applications of Organolithium Reagents in Cyclohexanol Synthesis

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of alcohols via nucleophilic addition. mt.com 3-Chlorophenyllithium can be prepared by reacting 3-chlorobromobenzene or 3-chloroiodobenzene with an alkyllithium reagent (like n-butyllithium) through lithium-halogen exchange, or from the reaction of the halide with lithium metal. libretexts.orgmt.com

Organolithium reagents are generally more reactive and are stronger bases than their Grignard counterparts. mt.comtaylorandfrancis.com This heightened reactivity can be advantageous, allowing the reaction to proceed at lower temperatures or with less reactive electrophiles. thieme-connect.de However, their strong basicity also presents a challenge, as it can promote side reactions like deprotonation of the ketone, especially if not carefully controlled. libretexts.org The reaction of 3-chlorophenyllithium with cyclohexanone follows a similar mechanism to the Grignard reaction: nucleophilic attack on the carbonyl carbon forms a lithium alkoxide intermediate, which is then protonated in an acidic workup to yield this compound. libretexts.org

Data Table: Comparison of Grignard and Organolithium Reagents

| Feature | Grignard Reagent (R-MgX) | Organolithium Reagent (R-Li) |

| Reactivity | High | Very High mt.com |

| Basicity | Strong Base | Very Strong Base libretexts.org |

| Preparation | R-X + Mg in ether numberanalytics.com | R-X + 2Li or R'-Li libretexts.org |

| Functional Group Tolerance | Moderate | Lower (reacts with many acidic protons) libretexts.org |

| Side Reactions | Reduction, Enolization | Enolization, Polymerization |

Multicomponent Reaction Strategies for Complex Cyclohexanol Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comfrontiersin.org This approach aligns with the principles of green chemistry by minimizing steps and waste. frontiersin.org While a direct MCR for the synthesis of this compound is not established, MCRs are widely used to generate complex heterocyclic and carbocyclic frameworks. researchgate.net

For instance, reactions like the Biginelli or Hantzsch synthesis demonstrate the power of MCRs to build complex rings from simple acyclic precursors. tcichemicals.com A hypothetical MCR to generate a substituted cyclohexanol framework could involve the reaction of an aldehyde (like 3-chlorobenzaldehyde), a nucleophile, and a compound that can form a cyclohexanone enolate or a related intermediate in situ. Such a strategy would offer a rapid and convergent route to structurally diverse cyclohexanol derivatives, representing an innovative frontier beyond traditional two-component addition reactions. organic-chemistry.org

Sustainable Chemistry Aspects in Synthetic Protocol Design

The synthesis of this compound, traditionally achieved via the Grignard reaction between 3-chlorophenylmagnesium bromide and cyclohexanone, is a process that can be significantly improved by applying the principles of green and sustainable chemistry. ijnc.iracs.org These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. ijnc.ir

Key areas for sustainable process optimization in the synthesis of this compound include:

Catalysis: Employing catalytic reagents is superior to using stoichiometric ones as it minimizes waste. acs.org For instance, developing catalytic versions of the Grignard addition or exploring alternative catalytic routes can drastically improve the atom economy of the synthesis.

Energy Efficiency: The Grignard reaction is often conducted at low to moderate temperatures to control its exothermicity and prevent side reactions. numberanalytics.com Optimizing reaction parameters, such as through the use of continuous flow chemistry, can lead to better temperature control, reduced reaction times, and lower energy consumption compared to traditional batch processing. ijnc.iruni-muenchen.de Flow chemistry systems allow for rapid mixing and efficient heat transfer, enhancing both safety and efficiency. uni-muenchen.de

Solvent Selection: The choice of solvent is critical in green chemistry. Traditional Grignard reactions use ethers like diethyl ether or tetrahydrofuran (THF), which are volatile and flammable. Research into greener solvent alternatives, such as biomass-derived solvents or performing reactions in aqueous or solvent-free conditions, is an active area of sustainable synthesis. ijnc.irund.edu

Waste Reduction: A primary goal of green chemistry is waste prevention. acs.org This can be achieved by designing syntheses that maximize the incorporation of all materials used in the process into the final product. This includes minimizing the use of protecting groups, which add extra steps and generate waste. acs.org For example, using highly specific enzymes as biocatalysts can often eliminate the need for protecting groups on other parts of a molecule. acs.orgunipd.it

Biocatalysis: The use of enzymes or whole-cell systems offers a powerful, environmentally benign alternative for producing chiral alcohols. unipd.itrsc.org Bioreduction of precursor ketones using biocatalysts can proceed with high enantioselectivity under mild, aqueous conditions, presenting a sustainable pathway to chiral derivatives of this compound. ijnc.irrsc.org

By integrating these sustainable approaches, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Stereoselective Synthesis of this compound and Related Derivatives

Stereoselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction or sequence of reactions that preferentially forms one stereoisomer over others. wikipedia.org This is crucial in medicinal chemistry, where different enantiomers or diastereomers of a chiral molecule often exhibit vastly different biological activities. wikipedia.org For a molecule like this compound, which is chiral, controlling the stereochemistry is essential for producing specific, biologically active enantiomers. This control can be exerted at two levels: diastereoselective control for related derivatives with multiple stereocenters and enantioselective control for the primary chiral center.

Strategies for Diastereoselective Control in Cyclohexanol Formation

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. While this compound itself has only one stereocenter, its derivatives can have several. The formation of the substituted cyclohexanol ring with specific stereochemistry is a key challenge addressed by modern synthetic strategies.

Domino reactions, also known as cascade reactions, are highly efficient for constructing complex cyclic systems with a high degree of diastereoselectivity. researchgate.net These reactions involve a series of intramolecular transformations where the product of one step becomes the substrate for the next. For instance, a cascade Michael-aldol reaction can be used to synthesize highly functionalized cyclohexanones, which are precursors to cyclohexanols. beilstein-journals.orgnih.gov The steric hindrance from bulky groups introduced in the reaction can dominate the stereochemical outcome, leading to the selective formation of one diastereomer. researchgate.net

A reported cascade inter–intramolecular double Michael strategy for synthesizing highly functionalized cyclohexanones from curcumins and arylidenemalonates demonstrates this principle. beilstein-journals.orgnih.gov This reaction, conducted at room temperature using a phase transfer catalyst, produces cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov Similarly, domino reactions between γ-nitro ketones and chalcones can construct multiply substituted cyclohexanes with high diastereoselectivity. researchgate.net

The table below summarizes representative results for diastereoselective cyclohexanone synthesis, a key step in forming diastereomerically controlled cyclohexanol derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Curcumin | Benzylidenemalonate | KOH/TBAB | 75% | >99:1 dr | beilstein-journals.org |

| Curcumin | 4-Chlorobenzylidenemalonate | KOH/TBAB | 70% | >99:1 dr | beilstein-journals.org |

| γ-Nitro Ketone | Chalcone | KOH/Tetrabutylammonium Iodide | Moderate to High | High | researchgate.net |

Enantioselective Approaches to Chiral 1-(3-Chlorophenyl)cyclohexanols

Enantioselective synthesis is employed to produce a single enantiomer of a chiral compound. For this compound, this involves creating the tertiary alcohol with a specific three-dimensional arrangement.

One major strategy is the catalytic asymmetric hydrogenation of a prochiral precursor ketone. A particularly effective method is the dynamic kinetic resolution (DKR) of racemic α-aryl cyclohexanones. acs.orgnih.govsigmaaldrich.com In this process, a chiral catalyst selectively hydrogenates one enantiomer of the ketone while the other enantiomer is rapidly racemized, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product alcohol. sigmaaldrich.com Chiral spiro ruthenium complexes have been shown to be highly effective catalysts for this transformation, yielding functionalized β-aryl cyclohexanols in high yields and with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov

Another powerful approach is the asymmetric addition of organometallic reagents to cyclohexanone. The enantioselective addition of a 3-chlorophenyl Grignard reagent to cyclohexanone can be achieved by using a chiral ligand to modify the magnesium reagent. This ligand creates a chiral environment around the reactive center, directing the nucleophilic attack to one face of the ketone and resulting in an excess of one enantiomer of the final alcohol product. rsc.org

Biocatalysis also offers a green and highly selective route. rsc.org The enantioselective reduction of a precursor ketone using enzymes, such as those found in plant cells (e.g., Daucus carota), or isolated enzymes like lipases, can produce chiral alcohols with high optical purity under environmentally friendly conditions. unipd.itrsc.org

The table below presents examples of enantioselective methods applicable to the synthesis of chiral 1-arylcyclohexanols.

| Method | Substrate | Catalyst/Reagent | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation (DKR) | Racemic 2-phenyl-1,4-dioxaspiro[4.5]decan-7-one | (Ra,S,S)-RuCl2[spiro-ligand] | 95% | 99% | acs.orgnih.gov |

| Asymmetric Hydrogenation (DKR) | Racemic 2-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-7-one | (Ra,S,S)-RuCl2[spiro-ligand] | 92% | 99% | acs.orgnih.gov |

| Asymmetric Grignard Addition | 2-Chloroacetophenone | p-tolyl-MgBr with chiral diamine ligand | 90% | 90% | rsc.org |

| Bioreduction | Acetophenone | Daucus carota cells | - | High | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 3 Chlorophenyl Cyclohexanol

Transformations of the Tertiary Alcohol Functional Group

The tertiary alcohol group is a primary site of reactivity in 1-(3-Chlorophenyl)cyclohexanol, undergoing reactions such as dehydration and oxidation.

Acid-Catalyzed Dehydration to Cyclohexenes: Regioselectivity and Stereoselectivity

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. acs.org For tertiary alcohols like this compound, this reaction typically proceeds through an E1 mechanism under relatively mild conditions. jove.comquora.com The process is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric or phosphoric acid, forming a good leaving group (water). acs.orgquora.com Subsequent loss of the water molecule generates a tertiary carbocation intermediate. quora.com Finally, a base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product due to its greater stability. jove.com In the case of this compound, deprotonation can occur from either the C2 or C6 position of the cyclohexyl ring, leading to two potential cyclohexene (B86901) products. The primary products expected are 1-(3-chlorophenyl)cyclohex-1-ene and (3-chlorophenyl)(cyclohex-2-en-1-yl)methane, with the former likely being the major product due to the formation of a more stable, conjugated system.

Carbocation rearrangements are also a possibility in E1 reactions, especially if a more stable carbocation can be formed. jove.comquora.com However, with this compound, the initially formed tertiary carbocation is already relatively stable, making significant rearrangement less likely under standard dehydration conditions.

Table 1: General Conditions for Acid-Catalyzed Dehydration of Tertiary Alcohols

| Parameter | Condition |

|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄, H₃PO₄) quora.com |

| Temperature | 25–80 °C quora.com |

| Mechanism | E1 jove.com |

| Key Intermediate | Tertiary Carbocation quora.com |

| Regioselectivity | Zaitsev's Rule (favors more substituted alkene) jove.com |

Selective Oxidation Reactions and Rearrangements

The oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols, as it requires the cleavage of a carbon-carbon bond. However, under specific conditions, selective oxidation can be achieved. For instance, ruthenium-based catalysts have shown selectivity in oxidizing specific secondary alcohols in complex polyol structures, often influenced by steric and electronic factors. nih.gov While direct oxidation of the tertiary alcohol in this compound to a ketone is not possible without C-C bond cleavage, related systems like cyclohexanol (B46403) can be selectively oxidized to cyclohexanone (B45756) using catalysts like tungsten trioxide (WO₃) with hydrogen peroxide in an ionic liquid medium. researchgate.net

Rearrangement reactions, such as the Pinacol (B44631) rearrangement, can occur under acidic conditions, particularly with vicinal diols. wikipedia.org While not directly applicable to this compound itself, related rearrangements can be induced. For example, the treatment of N-phenylhydroxylamine with strong aqueous acid leads to the Bamberger rearrangement, forming 4-aminophenol. wiley-vch.de Another relevant transformation is the Beckmann rearrangement, where a ketoxime is converted to an N-substituted amide in the presence of an acid. mvpsvktcollege.ac.in

Reactivity of the 3-Chlorophenyl Moiety

The 3-chlorophenyl group presents two main sites for chemical modification: the aromatic ring itself and the carbon-chlorine bond.

Electrophilic Aromatic Substitution Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iq This is typically the slow, rate-determining step. lkouniv.ac.in A subsequent rapid deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iq

In this compound, the aromatic ring is substituted with a chloro group and a 1-hydroxycyclohexyl group. The directing effects of these substituents determine the position of further electrophilic attack.

Chloro Group: The chlorine atom is an electron-withdrawing group via the inductive effect (-I) but an electron-donating group through resonance (+R). quora.com The inductive effect deactivates the ring towards EAS compared to benzene. quora.com However, the resonance effect increases electron density at the ortho and para positions relative to the meta position, making the chloro group an ortho-, para-director. quora.com

1-Hydroxycyclohexyl Group: This alkyl-type group is generally considered to be an activating group and an ortho-, para-director due to its electron-donating inductive effect.

When two substituents are present on a benzene ring, the more strongly activating group typically controls the position of substitution. lkouniv.ac.in In this case, the 1-hydroxycyclohexyl group is an activator, while the chloro group is a deactivator. Therefore, the directing influence of the 1-hydroxycyclohexyl group would likely dominate, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6). However, the chloro group at position 3 will also exert its ortho-, para-directing influence (to positions 2, 4, and 6 relative to the chloro group). The interplay of these effects, along with steric hindrance from the bulky cyclohexyl group, will determine the final product distribution.

Cross-Coupling Reactions at the Aryl Halide Position

The carbon-chlorine bond in this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples aryl halides with organoboron compounds, typically in the presence of a palladium catalyst and a base. acs.org While aryl chlorides are generally less reactive than bromides or iodides, advances in catalyst systems, including the use of specific ligands and palladium(II) precatalysts, have enabled the efficient coupling of aryl chlorides, even at room temperature in aqueous media. acs.orgrsc.org Iron-based catalysts have also emerged as a more sustainable alternative for the Suzuki coupling of aryl chlorides. whiterose.ac.ukresearchgate.net

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling aryl halides with amines, catalyzed by palladium complexes. rsc.org Modern protocols allow for the amination of unreactive aryl chlorides under relatively mild conditions, often employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. rsc.orgtcichemicals.comresearchgate.net These methods exhibit good functional group tolerance. rsc.orgrsc.org

Table 2: Representative Cross-Coupling Reactions for Aryl Chlorides

| Reaction | Coupling Partner | Catalyst System (Example) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(II) complexes with bidentate amine ligands acs.org, Fe-NHC complexes whiterose.ac.uk | Forms C-C bonds; can be performed in aqueous media. acs.orgrsc.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(0) with XPhos ligand tcichemicals.com, Pd-NHC complexes rsc.orgrsc.org | Forms C-N bonds; tolerant of various functional groups. rsc.orgrsc.org |

| C-O Coupling | Alcohols | Pd with biaryl phosphine ligands mit.edu | Forms C-O bonds (ethers); can be challenging with secondary alcohols. mit.edu |

Ring-Opening and Ring-Expansion Reactions of the Cyclohexanol Core

The cyclohexanol ring can undergo reactions that alter its size or lead to its cleavage.

Ring-Expansion Reactions: These reactions increase the number of atoms in a ring. A classic example is the Tiffeneau-Demjanov rearrangement, which is a type of pinacol rearrangement that can expand a ring. wikipedia.org Catalytic ring expansions of cyclic allylic alcohols have been developed, proceeding through an alkoxy radical intermediate that undergoes C-C bond cleavage followed by ring closure to form a larger carbocycle. nih.gov Another method involves the reaction of cycloalkanones with diazoalkanes, known as the Büchner–Curtius–Schlotterbeck reaction, to achieve ring enlargement. publish.csiro.au For this compound, conversion to a cyclohexanone derivative would be a necessary first step to apply such a reaction. Carbocation-mediated rearrangements can also lead to ring expansion, where the migration of a C-C bond can alleviate ring strain and form a more stable ring system. masterorganicchemistry.com

Mechanism of Pinacol-type Rearrangements

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (also known as a vicinal diol or pinacol) into a ketone or an aldehyde. byjus.comnptel.ac.inddugu.ac.in The reaction proceeds through a multi-step mechanism involving a carbocation intermediate. brainly.comrsc.org

The general mechanism can be outlined as follows:

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst (e.g., H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺). nptel.ac.inbrainly.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation on the adjacent carbon atom. In cases of unsymmetrical diols, protonation and subsequent water loss will preferentially occur to form the more stable carbocation. nptel.ac.instackexchange.com For a diol derived from this compound, such as 1-(3-chlorophenyl)cyclohexane-1,2-diol, the tertiary carbocation at the C-1 position is stabilized by the adjacent phenyl ring, making it a favorable intermediate.

1,2-Migratory Shift: A substituent (alkyl, aryl, or hydride) from the carbon atom adjacent to the carbocation center migrates with its pair of bonding electrons to the positively charged carbon. nptel.ac.in This step is the core of the rearrangement. The driving force for this migration is the formation of a more stable, resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom. nptel.ac.invaia.com

Deprotonation: Finally, a water molecule or conjugate base removes a proton from the oxonium ion to yield the final, neutral carbonyl product (a ketone or aldehyde) and regenerate the acid catalyst. ddugu.ac.in

This entire process results in a skeletal rearrangement of the initial diol. byjus.com The regioselectivity of the reaction, meaning which group migrates, is determined by the migratory aptitude of the competing groups. ddugu.ac.instackexchange.com

Intermolecular and Intramolecular Rearrangement Studies

The pinacol rearrangement is established as an intramolecular process, meaning the migrating group moves from one part of the molecule to another without ever fully detaching from the parent structure. byjus.comddugu.ac.in Evidence supporting this includes experiments with chiral substrates, where the migrating group retains its stereochemical configuration, and "crossover" experiments. When a mixture of two different, but similar, diols is subjected to rearrangement conditions, no crossover products (products containing fragments from both starting diols) are formed. ddugu.ac.in

In the rearrangement of an unsymmetrical diol like 1-(3-chlorophenyl)cyclohexane-1,2-diol, a competition arises between the migration of the 3-chlorophenyl group and the migration of a carbon atom from the cyclohexane (B81311) ring (which would result in ring contraction to form an aldehyde). rsc.org The outcome is dictated by two primary factors: the stability of the initially formed carbocation and the inherent migratory aptitude of the competing groups.

The general order of migratory aptitude is often cited as: Aryl > Hydride > Alkyl. ddugu.ac.in However, this order is not absolute and can be influenced by steric and electronic factors. stackexchange.comwikipedia.org For substituted aryl groups, electron-donating groups enhance migratory aptitude, while electron-withdrawing groups decrease it. The established trend for para-substituted phenyl groups is: p-anisyl > p-tolyl > phenyl > p-chlorophenyl. ddugu.ac.in This indicates that the 3-chlorophenyl group, with its electron-withdrawing chlorine atom, is a less effective migrating group than an unsubstituted phenyl group.

Experimental studies on the closely related 1-phenylcyclohexane-1,2-diol (B1211945) system provide critical insight. The Lewis acid-catalyzed rearrangement of these diols yields both 2-phenylcyclohexanone (B152291) (the product of a hydride shift, though in the case of a 1,2-diol it would be alkyl migration) and 1-phenylcyclopentanecarboxaldehyde (the product of ring contraction, which is an alkyl migration). rsc.org A study by Berti et al. on the reaction of cis- and trans-1-phenylcyclohexane-1,2-diol with boron trifluoride-ether complex revealed significant differences in the product ratios, highlighting the role of stereochemistry. rsc.org The results showed that rearrangement through an open carbocation intermediate leads to different product distributions depending on the starting diastereomer. rsc.org

In a related study on cis-2-amino-1-phenylcyclohexanol, rearrangement was found to proceed with approximately 99% alkyl migration (ring contraction) and only about 1% aryl migration. researchgate.net This strong preference against aryl migration in a cyclohexane ring system was attributed to significant steric strain in the required transition state when the aryl group is in an axial position. researchgate.net

These findings suggest that for 1-(3-chlorophenyl)cyclohexane-1,2-diol, despite the general migratory aptitude favoring aryl groups, the stereochemical constraints of the cyclohexane ring could lead to a significant amount of ring contraction product. The electron-withdrawing nature of the 3-chlorophenyl group would further disfavor its migration relative to an unsubstituted phenyl group, potentially making ring contraction even more competitive.

Table 1: Product Ratios in the Rearrangement of 1-Phenylcyclohexane-1,2-diols

This interactive table summarizes the product distribution from the rearrangement of a related parent compound, highlighting the competition between different migratory pathways.

| Starting Material | Rearrangement Product | Migration Type | Product Ratio (%) | Reference |

| cis-2-Fluoro-2-phenylcyclohexanol | 1-Phenylcyclopentanecarboxaldehyde | Alkyl (Ring Contraction) | 63 | rsc.org |

| 2-Phenylcyclohexanone | Aryl | 37 | rsc.org |

Data derived from studies on analogous phenylcyclohexanol derivatives under Lewis acid catalysis. rsc.org

Stereochemical and Conformational Analysis of 1 3 Chlorophenyl Cyclohexanol

Conformational Preferences of the Cyclohexane (B81311) Ring

The cyclohexane ring in 1-(3-chlorophenyl)cyclohexanol undergoes a rapid "ring-flip" between two distinct chair conformations at room temperature. pressbooks.pubgmu.edu This process involves the interconversion of axial and equatorial positions for the substituents. gmu.edu In a ring flip, all bonds that were axial become equatorial, and all that were equatorial become axial. pressbooks.pub For monosubstituted cyclohexanes, the conformation where the substituent occupies the more spacious equatorial position is generally more stable to avoid steric hindrance. libretexts.orglibretexts.org This steric strain in the axial position arises from unfavorable interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. libretexts.orgfiveable.melibretexts.org

In this compound, the C1 carbon is geminally disubstituted with a hydroxyl (-OH) group and a 3-chlorophenyl group. This requires that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. libretexts.org The equilibrium between the two possible chair conformers will, therefore, favor the one where the sterically bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

The preference for a substituent to occupy the equatorial position can be quantified by its conformational free energy, commonly known as the A-value. The A-value represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.commasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. masterorganicchemistry.com

The two chair conformations of this compound are in equilibrium. In one conformer, the hydroxyl group is axial and the 3-chlorophenyl group is equatorial. In the other, the 3-chlorophenyl group is axial and the hydroxyl group is equatorial. The relative stability is determined by the difference in the A-values of the two substituents. The phenyl group has a significantly larger A-value than the hydroxyl group, indicating it is sterically more demanding. masterorganicchemistry.com Consequently, the conformation where the 3-chlorophenyl group is equatorial and the hydroxyl group is axial is heavily favored.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.commasterorganicchemistry.com |

| -C₆H₅ (Phenyl) | ~3.0 | masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.commasterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | masterorganicchemistry.com |

This table presents the A-values, which quantify the energetic preference of a substituent for the equatorial position on a cyclohexane ring.

The conformational equilibrium of this compound is dominated by the steric requirements of its two C1 substituents.

3-Chlorophenyl Group : This is the most significant substituent in determining the ring's preferred conformation. As a bulky aromatic group, it experiences substantial steric repulsion (1,3-diaxial interactions) with the axial hydrogens at the C3 and C5 positions when it is in an axial orientation. fiveable.me To avoid this strain, the molecule will overwhelmingly adopt the conformation that places the 3-chlorophenyl group in the equatorial position. libretexts.org The meta-chloro substituent has a minimal direct steric effect on the cyclohexane ring itself but influences the electronic properties of the aromatic ring.

Hydroxyl Group : The hydroxyl group is considerably smaller than the phenyl group. masterorganicchemistry.com Its preference for the equatorial position is less pronounced. In the most stable conformer of this compound, the hydroxyl group is forced into the axial position. While an axial hydroxyl group does experience some 1,3-diaxial strain, this is energetically much more favorable than placing the bulky 3-chlorophenyl group in the axial position. The orientation of the hydroxyl's hydrogen atom can also influence stability; it can rotate to minimize steric interactions. masterorganicchemistry.com

Therefore, the conformational landscape is dominated by a single chair conformation: the one with an equatorial 3-chlorophenyl group and an axial hydroxyl group.

Quantitative Analysis of Chair Conformation Dynamics

Chirality and Stereoisomeric Relationships

Chirality is a key feature of this compound, arising from the specific arrangement of its substituents. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org

The C1 carbon atom of this compound is a stereogenic center. This carbon is bonded to four different groups:

A hydroxyl group (-OH)

A 3-chlorophenyl group (-C₆H₄Cl)

The C2 carbon of the cyclohexane ring

The C6 carbon of the cyclohexane ring

The presence of this single stereogenic center means that this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. uou.ac.in These two enantiomers have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but rotate plane-polarized light in equal but opposite directions. rsc.org A 1:1 mixture of the (R) and (S) enantiomers is called a racemic mixture and is optically inactive. chromatographyonline.com

Separating the enantiomers of this compound requires chiral resolution techniques. Because enantiomers have identical properties in an achiral environment, a chiral environment must be introduced to differentiate them. nih.gov

Common methods for chiral separation and purity analysis include:

Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most widely used methods for separating enantiomers. chromatographyonline.comnih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. chromatographyonline.com The enantiomeric excess (ee) or purity can be determined by integrating the peak areas in the resulting chromatogram. uma.es

Derivatization with a Chiral Auxiliary : The racemic mixture of the alcohol can be reacted with an enantiomerically pure chiral auxiliary agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. thieme-connect.de Diastereomers have different physical properties and can be separated using standard, non-chiral techniques like conventional column chromatography or crystallization. aocs.org After separation, the chiral auxiliary can be chemically removed to yield the individual, enantiomerically pure alcohols.

Capillary Electrophoresis (CE) : Chiral selectors, such as cyclodextrins, can be added to the running buffer in CE. nih.gov The differential formation of transient diastereomeric complexes between the selector and each enantiomer results in different electrophoretic mobilities, enabling separation.

Identification and Characterization of Stereogenic Centers

Experimental Probes for Conformational and Stereochemical Elucidation

A variety of analytical techniques are employed to investigate the three-dimensional structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural analysis in solution.

¹H and ¹³C NMR : These spectra are used to confirm the basic connectivity of the molecule. Chemical shifts can provide initial clues about the electronic environment of the nuclei.

Variable-Temperature NMR : By cooling the sample, the rate of chair-chair interconversion can be slowed. At a sufficiently low temperature (the coalescence temperature), the signals for the two distinct chair conformers may be observed separately, allowing for the direct measurement of their relative populations and the calculation of the energy barrier for the ring flip.

Nuclear Overhauser Effect (NOE) Spectroscopy : Techniques like NOESY can detect through-space interactions between protons that are close to each other (typically < 5 Å). mdpi.com For this compound, NOE correlations between an axial proton and the other axial protons at C3 and C5 would provide definitive evidence for its axial orientation in the dominant conformer.

X-ray Crystallography : This technique provides an unambiguous determination of the molecular structure in the solid state. nih.govlibretexts.org A single-crystal X-ray diffraction experiment can determine the precise bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. wikipedia.org If a crystal of a single enantiomer is analyzed, its absolute configuration (R or S) can also be determined. uni-marburg.de

Mass Spectrometry (MS) : While not a primary tool for stereochemical analysis, MS is used to confirm the molecular weight of the compound. Techniques like collision-induced dissociation can sometimes provide structural information based on fragmentation patterns, which may be influenced by the stereochemistry of the molecule. nih.gov

Computational Chemistry : Quantum mechanical calculations are frequently used to complement experimental findings. uni-marburg.denih.gov These methods can calculate the energies of different possible conformations, predict the energy barrier of the ring flip, and generate theoretical NMR spectra, providing a deeper understanding of the molecule's conformational preferences. researchgate.net

Advanced Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a phenomenon in nuclear magnetic resonance (NMR) spectroscopy that allows for the determination of the spatial proximity of atoms within a molecule. It relies on the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. Two-dimensional NOE spectroscopy (NOESY) is a powerful experiment that maps these through-space interactions, providing crucial data for conformational analysis.

For this compound, the primary conformational question revolves around the orientation of the 3-chlorophenyl and hydroxyl groups relative to the cyclohexane ring. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. This gives rise to two principal chair conformers that are in equilibrium: one with the 3-chlorophenyl group in an axial position and the other with it in an equatorial position.

Conformational Equilibrium:

Equatorial Conformer: The bulky 3-chlorophenyl group occupies an equatorial position, which is generally more stable as it minimizes steric clashes (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring.

Axial Conformer: The 3-chlorophenyl group occupies an axial position, leading to significant steric strain with the axial hydrogens at the C3 and C5 positions.

A NOESY experiment would allow for the definitive assignment of the dominant conformer by observing specific cross-peaks. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons (I ∝ 1/r⁶), making it highly sensitive to internuclear distances.

Expected NOE Correlations:

In the more stable equatorial conformer , the ortho-protons (H-2' and H-6') of the phenyl ring would be in close proximity to the axial protons at C2 and C6 of the cyclohexane ring. In contrast, for the axial conformer , these same aromatic protons would show strong NOE correlations with the axial protons at C3 and C5. By analyzing the NOESY spectrum, the presence and relative intensity of these key correlations would reveal the preferred conformation.

Interactive Data Table: Hypothetical NOESY Correlations for Conformer Determination

The following table illustrates the expected key NOE cross-peaks that would be analyzed to determine the major conformation of this compound. The presence of strong correlations in one set versus the other would provide clear evidence for the dominant isomer. Note: This data is illustrative, as specific experimental findings are not publicly available.

| Observed Correlation (Proton Pair) | Expected Intensity in Equatorial Conformer | Expected Intensity in Axial Conformer | Conclusion from Observation |

| Phenyl H-2'/H-6' ↔ Cyclohexyl H-2ax/H-6ax | Strong | Weak | Indicates Equatorial Phenyl Group |

| Phenyl H-2'/H-6' ↔ Cyclohexyl H-3ax/H-5ax | Weak / Absent | Strong | Indicates Axial Phenyl Group |

| Hydroxyl H ↔ Cyclohexyl H-2eq/H-6eq | Strong (if OH is axial) | Strong (if OH is equatorial) | Helps confirm relative orientation |

Circular Dichroism Spectroscopy for Absolute Configuration

This compound possesses a chiral center at the C1 position of the cyclohexane ring, where the hydroxyl and 3-chlorophenyl groups are attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3-chlorophenyl)cyclohexanol and (S)-1-(3-chlorophenyl)cyclohexanol.

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. chemspider.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. chemspider.com An achiral molecule will not produce a CD signal, but each enantiomer of a chiral molecule will produce a CD spectrum, with one being the mirror image of the other. achemblock.com The resulting spectrum features positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

To assign the absolute configuration, the experimental CD spectrum is compared to a spectrum predicted by theoretical calculations, typically using time-dependent density functional theory (TD-DFT). sigmaaldrich.com The process involves:

Recording the experimental CD spectrum of a pure enantiomer.

Computationally modeling both the (R) and (S) enantiomers and calculating their theoretical CD spectra.

Matching the experimental spectrum (with its characteristic positive and negative Cotton effects) to one of the calculated spectra. A good match allows for the unambiguous assignment of the absolute configuration as either R or S.

Interactive Data Table: Illustrative Circular Dichroism Data for Enantiomer Assignment

This table provides a hypothetical example of experimental and theoretical CD spectral data for the enantiomers of this compound. The sign of the Cotton effects (Δε) at specific wavelengths is the key diagnostic feature. Note: This data is for illustrative purposes only.

| Enantiomer | Data Type | Wavelength (nm) | Molar Ellipticity (Δε) | Assignment |

| Sample A | Experimental | 215 | +10.5 | If matches (S)-calc, then Sample A is (S) |

| Sample A | Experimental | 265 | -4.2 | If matches (S)-calc, then Sample A is (S) |

| (R)-Isomer | Theoretical (TD-DFT) | 214 | -11.2 | Calculated reference spectrum |

| (R)-Isomer | Theoretical (TD-DFT) | 266 | +4.8 | Calculated reference spectrum |

| (S)-Isomer | Theoretical (TD-DFT) | 214 | +11.2 | Calculated reference spectrum |

| (S)-Isomer | Theoretical (TD-DFT) | 266 | -4.8 | Calculated reference spectrum |

Advanced Spectroscopic and Crystallographic Characterization

Single-Crystal X-ray Diffraction for Definitive Structural Assignment and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of the molecule, offering a definitive structural assignment. uhu-ciqso.es

For 1-(3-Chlorophenyl)cyclohexanol, a successful SC-XRD analysis would yield the exact conformation of the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric strain. It would also define the spatial orientation of the hydroxyl and 3-chlorophenyl substituents relative to the ring. The molecule itself is achiral and therefore does not have enantiomers.

While specific crystallographic data for this compound is not widely published, analysis of structurally related compounds demonstrates the type of data that would be obtained. For instance, studies on other chlorophenyl-containing cyclic compounds provide precise cell parameters and space group information. iucr.orgresearchgate.net

Table 1: Illustrative Crystallographic Data for a Related Chlorophenyl-Containing Compound. iucr.org (Note: This data is for a different molecule and serves only to illustrate the parameters obtained from an SC-XRD experiment.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 10.9974 (3) |

| b (Å) | 13.4095 (4) |

| c (Å) | 17.4434 (5) |

| β (°) | 105.103 (2) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to assemble the molecular puzzle of this compound.

¹H NMR: The proton NMR spectrum would show distinct regions. The four protons of the 3-chlorophenyl group are expected to appear as a complex multiplet pattern in the aromatic region (δ ≈ 7.2-7.4 ppm). The ten protons on the cyclohexane ring would produce a series of overlapping multiplets in the aliphatic region (δ ≈ 1.2-2.5 ppm). A separate signal for the hydroxyl (-OH) proton would also be observed, though its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would display eight unique signals: six for the aromatic carbons (δ ≈ 125-145 ppm) and four for the cyclohexanol (B46403) ring carbons. rsc.org The quaternary carbon (C1) attached to both the hydroxyl group and the chlorophenyl ring is expected to resonate at a characteristic downfield shift (δ ≈ 70-80 ppm) compared to the other aliphatic carbons. magritek.com

2D NMR:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons within the cyclohexane ring and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly bonded, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.2 – 7.4 | 125 – 130 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-ipso | - | ~145 |

| Cyclohexane C1-OH | - | 70 – 80 |

| Cyclohexane CH₂ | 1.2 – 2.5 | 20 – 40 |

Analysis of coupling constants (J-values) from the high-resolution ¹H NMR spectrum provides valuable conformational data. For the cyclohexane ring, the magnitude of the coupling between adjacent protons can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, thus providing insight into the dominant chair conformation of the ring. As this compound is an achiral molecule, it possesses no stereocenters and therefore cannot exist as diastereomers. Thus, the concept of diastereomeric purity is not applicable; NMR analysis in this context serves to confirm the single constitutional isomer and its conformational properties.

1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Mapping

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅ClO, corresponding to a molecular weight of approximately 210.7 g/mol . aaronchem.com

In an electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) peak would be expected at m/z 210. A key diagnostic feature would be the presence of an [M+2]⁺˙ peak at m/z 212, with an intensity approximately one-third that of the molecular ion peak. This characteristic 3:1 isotopic pattern is definitive for a molecule containing a single chlorine atom. nih.gov

Common fragmentation pathways for tertiary alcohols and cyclohexanols include: libretexts.orgreddit.com

Loss of Water: A peak corresponding to the loss of a water molecule ([M-H₂O]⁺˙) is expected at m/z 192. This is a very common fragmentation for alcohols.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Ring Cleavage: Fragmentation of the cyclohexyl ring can lead to a series of smaller charged fragments. A base peak at m/z 57 is often observed for cyclohexanol, resulting from complex ring cleavage and rearrangement. reddit.com

Table 3: Predicted Key Ions in the Mass Spectrum of this compound.

| m/z Value | Ion Identity | Description |

|---|---|---|

| 212 | [C₁₂H₁₅³⁷ClO]⁺˙ | Molecular ion (³⁷Cl isotope) |

| 210 | [C₁₂H₁₅³⁵ClO]⁺˙ | Molecular ion (³⁵Cl isotope) |

| 192 | [C₁₂H₁₃Cl]⁺˙ | Loss of H₂O |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl fragment |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups. up.ac.za

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding. asianpubs.orgmsu.edu Other key absorptions would include C-H stretching from the aromatic ring (just above 3000 cm⁻¹) and the cyclohexane ring (just below 3000 cm⁻¹), aromatic C=C stretching bands around 1450-1600 cm⁻¹, a C-O stretching band around 1050-1150 cm⁻¹, and a C-Cl stretching vibration typically found in the 600-800 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. It would be expected to show strong signals for the aromatic ring's symmetric "breathing" modes and C=C stretching vibrations. The C-Cl stretch would also be Raman active. The O-H stretch is typically weak in Raman spectra.

Table 4: Characteristic Vibrational Modes for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 – 3600 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000 – 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 – 3000 | Strong | Strong |

| C=C (Aromatic) | Ring Stretching | 1450 – 1600 | Medium-Strong | Strong |

| C-O (Alcohol) | Stretching | 1050 – 1150 | Strong | Medium |

Computational Chemistry and Theoretical Studies of 1 3 Chlorophenyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations provide detailed information about electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. materialsciencejournal.org By approximating the many-electron Schrödinger equation, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), can identify the most stable three-dimensional arrangement of atoms in 1-(3-chlorophenyl)cyclohexanol. materialsciencejournal.orgdergipark.org.tr

The geometry optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. This results in a precise model of its most stable conformation. For this compound, this would involve confirming the chair conformation of the cyclohexanol (B46403) ring and the relative orientation of the 3-chlorophenyl substituent. acs.org The electronic structure analysis reveals how electrons are distributed within the molecule, which is key to understanding its properties and reactivity.

Below is a table showing typical optimized geometric parameters that would be expected from a DFT calculation on this compound, based on data from similar molecular structures. materialsciencejournal.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on analogous compounds.)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-OH | ~1.43 Å |

| C-Cl | ~1.75 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-C (Cyclohexyl) | ~1.53 - 1.55 Å | |

| Bond Angle | C-C-O | ~109.5° |

| C-C-Cl | ~119.0° |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, FMO analysis would likely show that the HOMO is primarily localized on the electron-rich chlorophenyl ring, while the LUMO is distributed over the entire molecule. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. dergipark.org.tr

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: Values are conceptual and based on studies of similar aromatic alcohols.)

| Parameter | Definition | Predicted Value | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.7 eV | Indicates high kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.65 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.85 eV | Measures resistance to charge transfer |

| Chemical Softness (S) | 1/(2η) | ~ 0.175 eV-1 | Reciprocal of hardness, indicates reactivity |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attack. mdpi.comelsevier.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red and Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive potential, electron-deficient. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atom of the hydroxyl group and the chlorine atom. The most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bonding. materialsciencejournal.org The aromatic protons would also exhibit a degree of positive potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. tsukuba.ac.jp By applying classical mechanics principles and using a suitable force field (e.g., GAFF, CHARMM), MD simulations model the atomic motions of this compound, revealing its flexibility and conformational preferences in different environments. mdpi.comua.pt

For this molecule, MD simulations can explore:

Conformational Isomerism: The interconversion between different chair and boat conformations of the cyclohexanol ring.

Rotational Barriers: The energy required for the rotation of the 3-chlorophenyl group relative to the cyclohexanol ring.

Solvent Effects: How interactions with solvent molecules influence the molecule's shape and dynamics.

This analysis generates a conformational landscape, mapping the different shapes the molecule can adopt and the energy barriers between them. This information is crucial for understanding how the molecule's structure adapts and interacts in a realistic chemical or biological setting.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for verifying experimental results and interpreting spectra. acs.org

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule. nih.gov

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to generate a theoretical Infrared (IR) spectrum. researchgate.net Comparing the calculated frequencies with experimental IR data helps confirm the molecular structure and the presence of specific functional groups. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic excitations by calculating the energy difference between the ground state and various excited states. materialsciencejournal.org This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, including the maximum absorption wavelength (λmax), which typically corresponds to π → π* transitions within the aromatic ring.

Table 3: Predicted Key Spectroscopic Data for this compound (Note: These are representative values based on computational studies of analogous compounds.)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) - OH | ~2.0 - 4.0 ppm |

| Chemical Shift (δ) - Aromatic H | ~7.1 - 7.4 ppm | |

| Chemical Shift (δ) - Cyclohexyl H | ~1.2 - 2.0 ppm | |

| ¹³C NMR | Chemical Shift (δ) - C-OH | ~70 - 75 ppm |

| Chemical Shift (δ) - Aromatic C | ~120 - 145 ppm | |

| IR | Vibrational Frequency - O-H Stretch | ~3400 - 3600 cm⁻¹ |

| Vibrational Frequency - Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ | |

| Vibrational Frequency - Aliphatic C-H Stretch | ~2850 - 2950 cm⁻¹ | |

| Vibrational Frequency - C-Cl Stretch | ~750 - 800 cm⁻¹ |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms. rushim.ru By modeling potential reaction pathways, it is possible to identify intermediates and, crucially, locate the high-energy transition state (TS) structures that connect reactants, intermediates, and products. nih.gov

For this compound, theoretical studies could investigate:

Synthesis Reactions: For example, modeling the Grignard reaction between 3-chlorophenylmagnesium bromide and cyclohexanone (B45756). Calculations can determine the activation energies for each step, clarifying the reaction kinetics and the factors controlling the yield.

Decomposition Pathways: Investigating how the molecule might break down under certain conditions, such as dehydration to form an alkene.

Regioselectivity: In reactions involving substituted rings, theory can explain why a reaction occurs at one position over another, such as in the Baeyer-Villiger reaction of a related ketone. researchgate.net

Calculation of Non-Covalent Interaction Energies

The study of non-covalent interactions (NCIs) is a critical area of computational chemistry, providing deep insights into the forces that govern molecular recognition, crystal packing, and biological activity. For a molecule such as this compound, a variety of non-covalent interactions are expected to dictate its conformational preferences and intermolecular associations. These interactions, though weaker than covalent bonds, are fundamental to the structure and properties of chemical systems. uomphysics.netfrontiersin.org The primary non-covalent interactions at play in this compound include halogen bonds, hydrogen bonds, and van der Waals forces.

Theoretical calculations are indispensable for quantifying the energetics of these weak interactions. A range of computational methods are employed for this purpose, from high-level ab initio calculations to more computationally efficient Density Functional Theory (DFT) approaches. researchgate.netohio-state.edu The choice of method often represents a balance between accuracy and computational cost, especially for larger systems. acs.org

Halogen Bonding: The chlorine atom on the phenyl ring of this compound can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom along the C-Cl bond axis. researchgate.net This electropositive region can interact favorably with a Lewis base or any region of negative electrostatic potential. Computational methods such as DFT, particularly with functionals designed to handle non-covalent interactions like M06-2X and ωB97XD, are well-suited for studying these bonds. researchgate.net For high accuracy, correlated wave function methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the gold standard, though they are computationally demanding. researchgate.netohio-state.edu

Hydrogen Bonding: The hydroxyl group (-OH) of the cyclohexanol moiety is a classic hydrogen bond donor and acceptor. Intramolecularly, it can interact with the π-system of the phenyl ring. Intermolecularly, it can form strong hydrogen bonds with other molecules of this compound or with solvent molecules. The strength of these hydrogen bonds can be dissected and quantified using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. uomphysics.netnih.gov QTAIM analyzes the electron density topology to characterize bonding interactions, while NCI plots provide a visual representation of the location and nature of non-covalent interactions. uomphysics.netnih.gov

Van der Waals and π-Interactions: The cyclohexyl and phenyl rings contribute significantly to the molecule's stability through van der Waals forces, which include dispersion and short-range repulsion. Furthermore, π-stacking and C-H···π interactions involving the aromatic ring are crucial. uomphysics.net Accurately modeling these dispersion-driven interactions often requires the use of dispersion-corrected DFT (DFT-D) or methods from symmetry-adapted perturbation theory (SAPT). ohio-state.edu

To provide a quantitative understanding of these interactions, computational chemists calculate the binding or interaction energy (Ebind). This is typically determined by subtracting the energies of the isolated monomers (the interacting molecular fragments) from the energy of the optimized complex. researchgate.net

Ebind = Ecomplex - (Emonomer1 + Emonomer2)

Below are illustrative tables of typical interaction energies for the types of non-covalent interactions relevant to this compound, as determined by computational methods for analogous systems. Note: These are representative values from general computational studies and not specific calculated values for this compound.

Table 1: Representative Interaction Energies of Halogen Bonds

| Interacting Pair | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| C-Cl ··· O | M06-2X | aVTZ | -2.5 to -4.0 |

| C-Cl ··· N | ωB97XD | aVTZ | -3.0 to -5.0 |

| C-Cl ··· π-system | SCS-MP2 | aVQZ | -1.5 to -3.0 |

Data sourced from benchmark studies on halogen bonding. researchgate.net

Table 2: Representative Interaction Energies of Hydrogen Bonds

| Interacting Pair | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| O-H ··· O | DFT/B3LYP-D3 | 6-311++G(d,p) | -4.0 to -7.0 |

| O-H ··· π-system | CCSD(T) | CBS | -2.0 to -3.5 |

| C-H ··· O | MP2 | aug-cc-pVTZ | -1.0 to -2.5 |

Data compiled from studies on hydrogen bonding in organic molecules. uomphysics.netacs.org

Table 3: Representative Interaction Energies of π-Related Interactions

| Interaction Type | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| π-π Stacking (Parallel) | SAPT | aug-cc-pVDZ | -1.5 to -3.0 |

| T-shaped π-π | CCSD(T) | CBS | -2.0 to -4.0 |

| C-H ··· π | MP2 | aug-cc-pVTZ | -1.0 to -2.5 |

Data based on computational analyses of aromatic interactions. uomphysics.netfrontiersin.org

The comprehensive analysis of these non-covalent interactions through computational tools allows for a detailed understanding of the supramolecular chemistry of this compound, explaining its physical properties and behavior in various chemical environments. frontiersin.orgmdpi.com

Role As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor to Advanced Cyclohexane-Based Scaffolds

The 1-(3-chlorophenyl)cyclohexanol molecule is not typically the final target in a synthetic route but rather a crucial stepping stone. Its true value lies in its ability to be readily converted into a variety of advanced cyclohexane-based scaffolds. The primary transformations involve the hydroxyl group, which can be eliminated to form an alkene or oxidized to form a ketone. ias.ac.in

Acid-catalyzed dehydration of this compound yields 1-(3-chlorophenyl)cyclohexene. ias.ac.in This alkene is a versatile intermediate, susceptible to a range of addition reactions across the double bond, allowing for the introduction of new functional groups and the creation of stereocenters. For instance, reactions like aminomethylation can be performed on the cyclohexene (B86901) derivative to introduce amine functionalities.

Alternatively, oxidation of the tertiary alcohol leads to the corresponding 2-(3-chlorophenyl)cyclohexan-1-one (B13627581). rsc.org This ketone provides a different set of synthetic possibilities. The carbonyl group can undergo nucleophilic attack, and the adjacent alpha-carbons can be functionalized via enolate chemistry, opening pathways to a multitude of substituted cyclohexanone (B45756) derivatives. uva.esnih.gov These functionalized cyclohexanes are core structures in many biologically active molecules and complex natural products. researchgate.net

Table 1: Key Transformations into Advanced Cyclohexane (B81311) Scaffolds

| Starting Material | Reaction | Product | Potential Subsequent Applications |

| This compound | Acid-Catalyzed Dehydration | 1-(3-Chlorophenyl)cyclohexene | Epoxidation, Dihydroxylation, Aminomethylation |

| This compound | Oxidation | 2-(3-Chlorophenyl)cyclohexan-1-one | Aldol (B89426) reactions, Alpha-halogenation, Reductive amination |

| 1-(3-Chlorophenyl)cyclohexene | Michael Addition | Functionalized Cyclohexanes | Building blocks for pharmaceuticals |

| 2-(3-Chlorophenyl)cyclohexan-1-one | Reductive Amination | Substituted Cyclohexylamines | Synthesis of bioactive amines |

Building Block for Polycyclic and Spiro Systems

The structural framework of this compound is ideally suited for the construction of more elaborate ring systems, including polycyclic and spirocyclic compounds. These motifs are prevalent in natural products and medicinal chemistry, and developing efficient synthetic routes to them is of great interest.

Polycyclic systems can be accessed through intramolecular cyclization reactions starting from derivatives of this compound. A classic example of such a strategy is the Bogert-Cook synthesis. synarchive.comdrugfuture.com This reaction involves the cyclodehydration of a γ-phenyl-substituted tertiary alcohol to form octahydrophenanthrene derivatives. drugfuture.comwikipedia.orgyoutube.com By analogy, a suitably substituted this compound could undergo an intramolecular Friedel-Crafts-type alkylation, where the cyclohexyl carbocation generated upon dehydration attacks an aromatic ring to forge a new six-membered ring, leading to a polycyclic framework. wikipedia.org

Spirocycles, which contain two rings connected by a single common atom, are another important class of molecules accessible from this precursor. The key intermediate for many spirocycle syntheses is a ketone. mdpi.com Oxidation of this compound to 2-(3-chlorophenyl)cyclohexan-1-one provides the necessary carbonyl functionality. rsc.org This ketone can then participate in a variety of reactions to form spiro-systems. For example, it can undergo a Prins-type cyclization with a homoallylic alcohol to create spirocyclic ethers or be used in 1,3-dipolar cycloaddition reactions with azomethine ylides to generate spiro[cyclohexane-pyrrolidine] systems. clockss.orgmdpi.com Furthermore, intramolecular aldol reactions of appropriately substituted cyclohexanone derivatives are a powerful method for constructing spirocyclic frameworks. uva.esresearchgate.net

Table 2: Representative Polycyclic and Spiro Systems from this compound Derivatives

| Precursor Derivative | Reaction Type | Resulting System |

| Substituted this compound | Intramolecular Friedel-Crafts Alkylation (Bogert-Cook type) | Polycyclic (e.g., substituted phenanthrenes) |

| 2-(3-Chlorophenyl)cyclohexan-1-one | Prins Cyclization | Spirocyclic Ethers |

| 2-(3-Chlorophenyl)cyclohexan-1-one | 1,3-Dipolar Cycloaddition | Spiro-heterocycles (e.g., spiro-pyrrolidines) |

| Substituted 2-(3-Chlorophenyl)cyclohexan-1-one | Intramolecular Aldol Condensation | Spiro-carbocycles |

Utility in the Synthesis of Specialized Organic Reagents

While this compound is itself a product of reactions like the Grignard reaction, it serves as a progenitor for various specialized organic reagents. The value of these derived reagents often stems from the chiral nature of the cyclohexanol (B46403) backbone or the specific reactivity imparted by its functional groups.

Enantiomerically pure substituted cyclohexanols, such as trans-2-phenylcyclohexanol, are well-established as effective chiral auxiliaries in asymmetric synthesis. scholaris.caorgsyn.org These auxiliaries can control the stereochemical outcome of a wide range of organic reactions. Through resolution methods or asymmetric synthesis, enantiomerically pure this compound can be prepared, which can then be used to direct stereoselective transformations.

Furthermore, the derivatives of this compound can be employed as specialized reactants. The alkene, 1-(3-chlorophenyl)cyclohexene, can act as a substrate in catalytic asymmetric reactions like hydroboration or dihydroxylation to produce chiral diols and amino alcohols. scholaris.ca The corresponding ketone, 2-(3-chlorophenyl)cyclohexan-1-one, can be converted into silyl (B83357) enol ethers or enamines, which are key reagents in modern carbon-carbon bond-forming reactions. nih.gov The rigid phenylcyclohexyl scaffold can also be incorporated into the structure of ligands for transition metal catalysis, where the chloro-substituent could electronically tune the catalyst's properties.

Table 3: Specialized Reagents Derived from this compound

| Derived Reagent | Class | Synthetic Utility |

| Enantiopure this compound | Chiral Auxiliary | Control of stereochemistry in asymmetric synthesis |

| 1-(3-Chlorophenyl)cyclohexene | Alkene Substrate | Asymmetric dihydroxylation, epoxidation, etc. |

| Silyl enol ether of 2-(3-chlorophenyl)cyclohexan-1-one | Enolate Equivalent | Mukaiyama aldol reactions, C-C bond formation |